Flubendazole-d3

Description

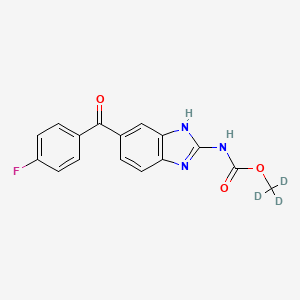

Structure

3D Structure

Properties

IUPAC Name |

trideuteriomethyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8H,1H3,(H2,18,19,20,22)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEUVMUXAHMANV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746832 | |

| Record name | (~2~H_3_)Methyl [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-08-3 | |

| Record name | (~2~H_3_)Methyl [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Isotopic Purity of Flubendazole-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for Flubendazole-d3 and the analytical methodologies required to ascertain its isotopic purity. This compound, the deuterated analog of the broad-spectrum anthelmintic Flubendazole, serves as a critical internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved by modifying the established synthetic pathways for Flubendazole, primarily by incorporating a deuterated reagent during the formation of the methyl carbamate moiety. A plausible and efficient method involves the cyclization of a substituted o-phenylenediamine with a deuterated methyl carbamate precursor.

A key starting material for this synthesis is 3,4-diamino-4'-fluorobenzophenone. The crucial step for introducing the deuterium label is the use of deuterated methyl chloroformate (CD3O-CO-Cl) or a related deuterated reagent to form the carbamate.

Reaction Scheme:

The overall synthetic scheme can be visualized as a two-step process starting from 4-chloro-3-nitro-4'-fluorobenzophenone.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3,4-Diamino-4'-fluorobenzophenone

This intermediate can be prepared from 4-chloro-3-nitro-4'-fluorobenzophenone through ammonolysis followed by reduction of the nitro group.

-

Ammonolysis: 4-chloro-3-nitro-4'-fluorobenzophenone is treated with ammonia in a suitable solvent under pressure and heat.

-

Reduction: The resulting 4-amino-3-nitro-4'-fluorobenzophenone is then reduced to 3,4-diamino-4'-fluorobenzophenone. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent like ethanol or methanol under a hydrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the diamine, which can be purified by recrystallization.

Step 2: Cyclization and Formation of this compound

The cyclization of 3,4-diamino-4'-fluorobenzophenone with a deuterated methyl carbamate precursor yields this compound. One effective method involves the use of a deuterated S-methylisothiourea derivative.

-

To a stirred suspension of a deuterated 1,3-bis(methoxy-d3-carbonyl)-S-methylisothiourea in a mixture of water and acetic acid, 3,4-diamino-4'-fluorobenzophenone hydrochloride is added.

-

The reaction mixture is stirred at a controlled temperature (e.g., 85°C) for a specified time, during which the cyclization occurs.[1]

-

The precipitated product, this compound, is collected by filtration, washed with a suitable solvent such as methanol, and then dried.

-

Further purification is achieved by recrystallization from an appropriate solvent system (e.g., acetic acid and methanol) to yield the final product with high chemical purity.[1]

Isotopic Purity Analysis

The determination of the isotopic purity of the synthesized this compound is crucial. This is typically accomplished using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for determining the isotopic distribution of the synthesized compound.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and serially diluted to create working solutions of appropriate concentrations.

-

Chromatographic Separation: The sample is injected into a liquid chromatography system equipped with a C18 reverse-phase column. A gradient elution is typically employed using a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol).[2]

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[2] The instrument is set to monitor the molecular ions corresponding to the unlabeled Flubendazole (M+0), and the deuterated analogs (M+1, M+2, M+3, etc.).

Data Presentation: Isotopic Distribution of this compound

The isotopic purity is determined by analyzing the relative intensities of the mass peaks in the molecular ion cluster.

| Ion | Theoretical m/z | Observed Relative Abundance (%) |

| M+0 (C16H12FN3O3) | 313.08 | < 0.1 |

| M+1 | 314.09 | 0.5 - 1.5 |

| M+2 | 315.09 | 2.0 - 4.0 |

| M+3 (C16H9D3FN3O3) | 316.10 | > 95.0 |

Note: The observed relative abundance values are illustrative and will vary depending on the success of the synthesis.

Calculation of Isotopic Enrichment:

The isotopic enrichment can be calculated by comparing the measured isotope distribution with the theoretical distribution for a given enrichment level.[3] The percentage of the d3-labeled species is determined from the integrated peak areas of the corresponding extracted ion chromatograms, after correcting for the natural isotopic abundance of other elements in the molecule.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the position of the deuterium label and for providing an independent measure of isotopic purity.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A sufficient amount of the purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. The key indicator of successful deuteration is the significant reduction or complete disappearance of the signal corresponding to the methyl carbamate protons.

-

²H NMR Spectroscopy: A ²H (deuterium) NMR spectrum can be acquired to directly observe the deuterium signal, confirming its presence and providing information about its chemical environment.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum can also be used to confirm the structure of the final product.

Data Presentation: NMR Chemical Shifts

| Nucleus | Expected Chemical Shift (ppm) in DMSO-d6 | Expected Observation for this compound |

| ¹H (Carbamate -OCH3) | ~3.7 | Signal significantly diminished or absent |

| Aromatic Protons | 7.2 - 8.0 | Signals present |

| Amine Proton | ~11.8 | Signal present |

| ²H (Carbamate -OCD3) | ~3.7 | Signal present |

Workflow for Synthesis and Analysis

The entire process from synthesis to final purity assessment can be outlined in a logical workflow.

Caption: Overall workflow for the synthesis and analysis of this compound.

Conclusion

The synthesis of this compound is a critical process for the development of robust bioanalytical methods. The proposed synthetic route, utilizing a deuterated methylating agent, offers a reliable means of producing this essential internal standard. Rigorous analysis by LC-MS/MS and NMR is paramount to confirm the isotopic enrichment and the precise location of the deuterium labels, ensuring the accuracy and reliability of subsequent quantitative studies in drug development and research.

References

- 1. Flubendazole | 31430-15-6 [chemicalbook.com]

- 2. Determination of flubendazole and its metabolites in eggs and poultry muscle with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Flubendazole-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Flubendazole-d3, a deuterated analog of the anthelmintic drug Flubendazole. This document summarizes its chemical properties, delves into the molecular mechanisms of the parent compound, and presents relevant experimental contexts.

Core Compound Data

This compound is the isotopically labeled version of Flubendazole, primarily utilized as an internal standard in analytical and pharmacokinetic studies. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection without altering the compound's chemical behavior.

| Property | Value | Citation(s) |

| CAS Number | 1173021-08-3 | [1][2][3] |

| Molecular Formula | C₁₆H₉D₃FN₃O₃ | [1] |

| Molecular Weight | 316.31 g/mol | [1] |

| Synonyms | Methyl-d3 [5-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate | [2] |

Mechanism of Action and Signaling Pathways

The biological activity of this compound is attributed to its parent compound, Flubendazole. Flubendazole is a potent microtubule-disrupting agent, a mechanism central to its anthelmintic and emerging anticancer properties.[2][4] It selectively binds to β-tubulin, inhibiting the polymerization of tubulin dimers into microtubules.[3][5] This disruption of the microtubule cytoskeleton interferes with essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[3][5]

The inhibition of microtubule dynamics by Flubendazole triggers a cascade of downstream cellular events, leading to cell cycle arrest, particularly in the G2/M phase, and ultimately inducing apoptosis (programmed cell death).[6][7]

Several key signaling pathways are modulated by Flubendazole's activity:

-

PI3K/AKT Pathway: In some cancer models, Flubendazole has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[4]

-

NF-κB Signaling: Flubendazole can suppress the NF-κB signaling pathway, a key regulator of inflammatory responses and cell survival, by inhibiting the activation of IκBα kinases (IKKs).[8]

-

STAT3 Signaling: The drug has been observed to decrease the activation of STAT3, a transcription factor involved in cell growth and proliferation, leading to the upregulation of the p53 tumor suppressor pathway.[6]

The following diagram illustrates the primary mechanism of action of Flubendazole:

References

- 1. The antihelmintic flubendazole inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma [pubmed.ncbi.nlm.nih.gov]

- 2. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]

- 3. What is the mechanism of Flubendazole? [synapse.patsnap.com]

- 4. Anticancer role of flubendazole: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Flubendazole used for? [synapse.patsnap.com]

- 6. Flubendazole exhibits anti-glioblastoma effect by inhibiting STAT3 and promoting cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flubendazole, FDA-approved anthelmintic, targets breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

The Indispensable Role of Deuterium Labeling in Bioanalytical Internal Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a gold-standard bioanalytical technique, and its accuracy is heavily reliant on the use of appropriate internal standards. Among the various types of internal standards, those labeled with stable isotopes, particularly deuterium (²H or D), have become indispensable tools for ensuring data integrity and reliability. This technical guide provides an in-depth exploration of the core principles, applications, and best practices for utilizing deuterium-labeled internal standards in bioanalytical workflows.

Core Principles of Deuterium Labeling in Internal Standards

Stable isotope-labeled internal standards (SIL-ISs) are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium, carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] Deuterium-labeled internal standards are chemically identical to the analyte of interest, with the key difference being the substitution of hydrogen atoms with deuterium.[2] This subtle mass change allows the internal standard to be distinguished from the analyte by the mass spectrometer while exhibiting nearly identical physicochemical properties.[3]

The primary function of a SIL-IS is to compensate for variability throughout the entire analytical process, including sample extraction, handling, and instrument response.[4] Because the analyte and its deuterated counterpart behave almost identically during chromatography and ionization, any sample loss or fluctuation in instrument performance will affect both compounds proportionally. This allows for accurate quantification by normalizing the analyte's response to that of the internal standard.

Mitigating Matrix Effects with Deuterium-Labeled Internal Standards

A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components of the biological sample (e.g., salts, lipids, proteins) suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[4] Deuterium-labeled internal standards are particularly effective at mitigating these effects. Since the SIL-IS co-elutes with the analyte, it experiences the same matrix-induced ionization suppression or enhancement.[4] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is effectively canceled out, leading to more accurate and precise quantification.

Quantitative Impact of Internal Standards on Analyte Response

The following table illustrates the impact of using a deuterium-labeled internal standard on the precision and accuracy of an LC-MS/MS assay for a hypothetical drug in human plasma.

| Sample ID | Analyte Peak Area (Without IS) | Analyte Peak Area (With D4-IS) | D4-IS Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) | % Deviation from Nominal |

| Without IS | ||||||

| QC Low (5 ng/mL) | 85,000 | - | - | - | 4.25 | -15.0% |

| QC Mid (50 ng/mL) | 950,000 | - | - | - | 47.5 | -5.0% |

| QC High (150 ng/mL) | 2,550,000 | - | - | - | 127.5 | -15.0% |

| With D4-IS | ||||||

| QC Low (5 ng/mL) | 79,800 | 79,800 | 150,000 | 0.532 | 4.98 | -0.4% |

| QC Mid (50 ng/mL) | 998,000 | 998,000 | 1,550,000 | 0.644 | 50.1 | +0.2% |

| QC High (150 ng/mL) | 2,990,000 | 2,990,000 | 4,650,000 | 0.643 | 149.8 | -0.1% |

Strategic Applications in Drug Development

Deuterium-labeled compounds are not only crucial as internal standards but also play a significant role in various stages of drug discovery and development:

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Deuterium labeling allows for the detailed investigation of a drug's metabolic pathways, bioavailability, and potential drug-drug interactions.[5] By tracing the fate of the deuterated drug, researchers can identify metabolites and understand clearance mechanisms.

-

Improving Metabolic Stability: Strategically replacing hydrogen with deuterium at metabolically vulnerable positions in a drug molecule can slow down its metabolism due to the kinetic isotope effect. This can lead to an extended half-life and improved pharmacokinetic profile.[6][7]

Comparison of Stable Isotope Labels

While deuterium is a cost-effective and common choice for labeling, other stable isotopes like ¹³C and ¹⁵N offer certain advantages, such as a lower risk of isotopic exchange. The choice of label depends on the specific application and potential for isotopic instability.

| Isotope | Typical Mass Increase (per atom) | Relative Cost | Potential for Isotopic Exchange | Chromatographic Isotope Effect |

| Deuterium (²H) | 1 Da | Low | Possible on heteroatoms or acidic carbons | Can be significant |

| Carbon-13 (¹³C) | 1 Da | High | Negligible | Generally negligible |

| Nitrogen-15 (¹⁵N) | 1 Da | Moderate | Negligible | Generally negligible |

Experimental Protocols

Detailed and robust experimental protocols are critical for the successful implementation of deuterium-labeled internal standards. Below are example methodologies for common bioanalytical applications.

Protocol 1: Quantification of Tamoxifen and its Metabolites in Human Plasma by LC-MS/MS

1. Sample Preparation:

- To 100 µL of human plasma, add 10 µL of a 100 ng/mL solution of deuterium-labeled tamoxifen (D5-tamoxifen) as the internal standard.

- Add 300 µL of acetonitrile to precipitate proteins.

- Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

- LC System: Agilent 1290 Infinity II or equivalent.

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: 10% B to 90% B over 5 minutes.

- Flow Rate: 0.4 mL/min.

- MS System: Sciex Triple Quad 6500+ or equivalent.

- Ionization Mode: Electrospray Ionization (ESI), Positive.

- MRM Transitions: Monitor specific precursor-to-product ion transitions for tamoxifen, its metabolites, and D5-tamoxifen.

Protocol 2: Assessment of Metabolic Stability in Human Liver Microsomes (HLMs)

1. Incubation:

- Prepare a reaction mixture containing 1 µM of the test compound and 1 µM of its deuterated analog in a phosphate buffer (pH 7.4).

- Pre-warm the mixture to 37°C.

- Initiate the metabolic reaction by adding human liver microsomes (0.5 mg/mL) and an NADPH-regenerating system.

- Incubate at 37°C with gentle shaking.

2. Time-Point Sampling:

- At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

- Quench the reaction by adding an equal volume of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically resolved compound).

3. Analysis:

- Centrifuge the samples to pellet the precipitated proteins.

- Analyze the supernatant by LC-MS/MS to determine the remaining percentage of the parent compound and its deuterated analog over time.

- Calculate the in vitro half-life (t₁/₂) to assess metabolic stability.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and metabolic pathways can significantly enhance understanding and communication among researchers.

Caption: Bioanalytical method validation workflow as per regulatory guidelines.

References

- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. moh.gov.bw [moh.gov.bw]

- 6. researchgate.net [researchgate.net]

- 7. sketchviz.com [sketchviz.com]

Flubendazole vs. Flubendazole-d3: A Comparative Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the core properties of Flubendazole and its deuterated analog, Flubendazole-d3. Flubendazole, a broad-spectrum benzimidazole anthelmintic, is also under investigation for its anticancer properties. Deuterium substitution is a strategic modification in drug development aimed at improving pharmacokinetic profiles. While direct comparative data for this compound is limited due to its primary use as an internal standard in analytical chemistry, this guide synthesizes known data for Flubendazole and extrapolates the anticipated properties of this compound based on the principles of the kinetic isotope effect (KIE). Detailed experimental protocols for comparative analysis and diagrams of relevant biological pathways are also provided to facilitate further research.

Introduction to Flubendazole and the Role of Deuteration

Flubendazole is a synthetic benzimidazole derivative with a well-established efficacy against a range of parasitic worms.[1] Its mechanism of action primarily involves the inhibition of microtubule polymerization in parasites, leading to disruption of cellular transport, impaired glucose uptake, and eventual cell death.[2][3] More recently, the microtubule-disrupting properties of Flubendazole have garnered interest for their potential application in oncology.[4][5]

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a strategy employed in medicinal chemistry to favorably alter the metabolic fate of a drug.[6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect (KIE).[8] This can result in a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency or improved safety profile by altering metabolic pathways.[9][10] this compound is a deuterated form of Flubendazole, where three hydrogen atoms have been replaced by deuterium.[11] It is most commonly utilized as an internal standard for the quantification of Flubendazole in biological samples due to its similar chemical properties but distinct mass.[12]

Comparative Physicochemical Properties

Table 1: Physicochemical Properties of Flubendazole and Inferred Properties of this compound

| Property | Flubendazole | This compound (Inferred) |

| Molecular Formula | C₁₆H₁₂FN₃O₃[13] | C₁₆H₉D₃FN₃O₃ |

| Molecular Weight | 313.28 g/mol [13] | Approx. 316.30 g/mol |

| LogP | ~2.9 - 3.0[14] | Expected to be very similar to Flubendazole |

| pKa | 3.6 (imidazole nitrogen), 9.6 (carbamate nitrogen)[15] | Expected to be very similar to Flubendazole |

| Aqueous Solubility | Very low (<10 mg/L)[15] | Expected to be very similar to Flubendazole, though minor changes are possible[16] |

| Appearance | White to off-white powder | Expected to be a white to off-white powder |

Comparative Pharmacokinetic Properties (Predicted)

The primary differences between Flubendazole and this compound are anticipated to be in their pharmacokinetic profiles, driven by the kinetic isotope effect on metabolism.

Table 2: Predicted Comparative Pharmacokinetic Parameters

| Parameter | Flubendazole | This compound (Predicted) | Rationale for Prediction |

| Absorption | Poor oral bioavailability due to low solubility.[8][17] | Similar poor absorption from base solubility, but overall bioavailability may increase due to reduced first-pass metabolism. | Deuteration is unlikely to significantly alter passive diffusion, but can reduce metabolic breakdown in the gut wall and liver. |

| Distribution | High protein binding.[9] | Expected to have similar high protein binding. | Small changes in molecular structure are unlikely to significantly affect protein binding. |

| Metabolism | Primarily metabolized via hydrolysis of the carbamate ester and reduction of the ketone.[18] | Reduced rate of metabolism, particularly if deuteration is at a site of metabolic attack. | The C-D bond is stronger than the C-H bond, slowing enzymatic cleavage (Kinetic Isotope Effect). |

| Excretion | Mainly excreted in feces, with minimal renal clearance.[9] | Similar route of excretion, but potentially a slower overall clearance rate. | Reduced metabolism would lead to a longer half-life and slower clearance. |

| Half-life (t½) | Relatively short due to metabolism. | Potentially longer half-life. | A decreased rate of metabolism will lead to a prolonged presence in the body. |

Comparative Pharmacodynamic Properties (Predicted)

The mechanism of action of Flubendazole is the disruption of microtubule polymerization.[2][3] As deuteration does not typically alter the fundamental shape or pharmacophore of a molecule, the pharmacodynamic properties of this compound are expected to be very similar to those of Flubendazole. Both compounds are expected to bind to β-tubulin with similar affinity.

Signaling Pathways and Experimental Workflows

Flubendazole's Mechanism of Action: Microtubule Disruption

Flubendazole exerts its anthelmintic and potential anticancer effects by binding to β-tubulin, a subunit of microtubules. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular processes, including cell division (mitotic spindle formation), intracellular transport, and maintenance of cell structure. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5]

Caption: Flubendazole's mechanism of action.

Experimental Workflow for Comparative Analysis

A logical workflow to compare the properties of Flubendazole and this compound would involve a series of in vitro and in vivo experiments.

Caption: Experimental workflow for comparison.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to compare Flubendazole and this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To develop a robust HPLC method for the simultaneous quantification of Flubendazole and this compound in biological matrices.

Instrumentation:

-

HPLC system with a UV or mass spectrometry (MS) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or ammonium acetate buffer

-

Ultrapure water

-

Flubendazole and this compound reference standards

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component (e.g., 0.1% formic acid in water). A common starting point is a 75:25 (v/v) mixture of the organic and aqueous phases.[10]

-

Standard Solution Preparation: Prepare stock solutions of Flubendazole and this compound in a suitable solvent like methanol or DMSO. Create a series of calibration standards by diluting the stock solutions with the mobile phase.

-

Sample Preparation: For plasma or tissue homogenate samples, perform a protein precipitation step by adding a threefold volume of cold acetonitrile. Vortex and centrifuge to pellet the proteins. The supernatant can then be injected into the HPLC system.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 25°C

-

Detection: UV detection at 225 nm or MS detection for higher sensitivity and specificity.[10]

-

-

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the concentration of Flubendazole and this compound in the unknown samples.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of Flubendazole and this compound in liver microsomes.

Materials:

-

Pooled human liver microsomes

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Flubendazole and this compound

-

Internal standard

Procedure:

-

Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

-

Initiation of Reaction: Pre-warm the reaction mixture and the test compounds (Flubendazole and this compound, typically at 1 µM) separately at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess and compare the passive permeability of Flubendazole and this compound.

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Artificial membrane solution (e.g., lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Flubendazole and this compound

Procedure:

-

Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

Compound Addition: Add the test compounds (Flubendazole and this compound, typically at a concentration of 10-50 µM) to the donor wells.

-

Incubation: Place the donor plate onto the acceptor plate, which is pre-filled with buffer. Incubate the plate sandwich for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

-

Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.

-

Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - C_A(t) / C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * A * t) where C_A(t) is the compound concentration in the acceptor well at time t, C_equilibrium is the theoretical equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, respectively, and A is the area of the membrane.

Conclusion

While this compound is primarily used as an analytical tool, the principles of the kinetic isotope effect suggest it may possess an improved pharmacokinetic profile compared to its non-deuterated counterpart. Specifically, a reduced rate of metabolism could lead to a longer half-life and increased systemic exposure. The physicochemical and pharmacodynamic properties are predicted to be largely similar. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to validate these predictions. Further research into the comparative efficacy and safety of this compound is warranted to explore its potential as a therapeutic agent with enhanced properties.

References

- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. mercell.com [mercell.com]

- 7. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound - CAS - 1173021-08-3 | Axios Research [axios-research.com]

- 14. enamine.net [enamine.net]

- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 16. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The metabolism of benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

Flubendazole-d3 in Preclinical Research: A Technical Guide

Introduction: Flubendazole is a benzimidazole anthelmintic agent that has been repurposed and investigated for its potent anticancer properties in a variety of preclinical models, including leukemia, myeloma, and breast cancer.[1][2][3] Its mechanism of action primarily involves the disruption of microtubule polymerization.[4][5] The preclinical development of any therapeutic agent hinges on robust bioanalytical methods to accurately quantify the drug's concentration in biological matrices. This is where deuterated analogs, such as Flubendazole-d3, play a pivotal role.

This compound is a stable isotope-labeled (SIL) version of flubendazole, where three hydrogen atoms have been replaced with deuterium. While deuteration can sometimes be employed to intentionally alter a drug's metabolic profile—a strategy known as the "deuterium kinetic isotope effect"—the predominant application of this compound in preclinical studies is as an internal standard (IS) for quantitative bioanalysis.[6][7] Its near-identical physicochemical properties to flubendazole, coupled with its distinct mass, make it the gold standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays, ensuring the accuracy and precision of pharmacokinetic, toxicokinetic, and biodistribution data.[8][9]

Core Application: this compound as an Internal Standard

In quantitative bioanalysis, an internal standard is a compound added at a constant concentration to all samples, including calibration standards, quality controls (QCs), and unknown study samples. It is used to correct for variability during the analytical process.[8] SIL internal standards like this compound are considered ideal because they co-elute with the analyte and experience identical extraction recovery and matrix effects, thus providing the most accurate normalization.[9][10]

Representative Experimental Protocol: Quantification of Flubendazole in Rat Plasma

This protocol describes a general method for the quantification of flubendazole in plasma from preclinical studies using this compound as an internal standard.

1. Materials and Reagents:

-

Flubendazole (analytical standard)

-

This compound (internal standard)

-

Control rat plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of flubendazole and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the flubendazole stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards (CS) and quality controls (QCs).

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of study samples, CS, and QCs into a 96-well plate.

-

Add 200 µL of the Internal Standard Working Solution (50 ng/mL this compound in acetonitrile) to all wells except for the blank matrix.

-

To the blank matrix well, add 200 µL of acetonitrile without IS.

-

Vortex the plate for 5 minutes to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a new 96-well plate for analysis.

4. LC-MS/MS Conditions:

-

LC System: Standard HPLC or UPLC system.

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would run from ~5% B to 95% B over several minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Flubendazole: Precursor ion → Product ion (specific m/z values to be determined).

-

This compound: Precursor ion (+3 Da) → Product ion (specific m/z values to be determined).

-

5. Data Analysis:

-

Integrate the peak areas for both flubendazole and this compound.

-

Calculate the peak area ratio (flubendazole area / this compound area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the CS using a weighted (1/x²) linear regression.

-

Determine the concentration of flubendazole in QCs and study samples from the calibration curve.

Preclinical Studies Enabled by this compound

Accurate quantification using this compound is fundamental to interpreting data from essential preclinical studies.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. These studies are critical for determining dosing regimens and assessing bioavailability. The use of a SIL-IS ensures the reliability of the concentration-time data from which key PK parameters are derived.

Table 1: Summary of Flubendazole Pharmacokinetic Parameters in Preclinical Species

| Species | Formulation | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|---|

| Rat | Amorphous Solid Dispersion (ASD) | 10 mg/kg, Oral | - | - | - | 27% | [11][12] |

| Dog | Amorphous Solid Dispersion (ASD) | 20 mg/kg, Oral | - | - | - | 15% | [11][12] |

| Jird | Amorphous Solid Dispersion (ASD) | 10 mg/kg, Oral | - | - | - | >100% | [11][12] |

| Pig | HPBCD Solution | 2 mg/kg, Oral | 0.06 ± 0.05 | 6.00 ± 3.00 | 0.40 ± 0.26 | - | [13] |

| Pig | Tween 80 Formulation | 2 mg/kg, Oral | 0.06 ± 0.03 | 3.14 ± 1.35 | 0.39 ± 0.20 | - | [13] |

Data presented as mean ± SD where available. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; HPBCD: Hydroxypropyl-β-cyclodextrin.

Toxicology Studies

In repeated-dose toxicology studies, toxicokinetics (TK) are measured to relate the observed toxicity to the level of systemic drug exposure. This compound enables the accurate measurement of flubendazole and its metabolites, helping to establish a No Observed Adverse Effect Level (NOAEL).

Table 2: Summary of Flubendazole Toxicology Findings

| Species | Study Duration | NOAEL | Key Target Organs for Toxicity | Reference |

|---|---|---|---|---|

| Rat | 2 weeks | 5 mg/kg/day (males)2.5 mg/kg/day (females) | Hematological system, lymphoid system, gastrointestinal system, testes | [11][12] |

| Dog | 2 weeks | < 20 mg/kg/day | Hematological system, lymphoid system, gastrointestinal system, testes, liver | [11][12] |

NOAEL: No Observed Adverse Effect Level.

Anticancer Efficacy Studies

In preclinical cancer models, such as tumor xenografts in mice, measuring drug concentrations in both plasma and tumor tissue is crucial for establishing a relationship between exposure and anti-tumor activity. Flubendazole has shown efficacy in delaying tumor growth in leukemia and myeloma xenografts.[1] In breast cancer models, it inhibited cell proliferation and reduced the population of cancer stem-like cells.[14][15] This efficacy is achieved at nanomolar concentrations in vitro.[1]

Potential Application: this compound as a Therapeutic Agent

Beyond its role as an internal standard, deuteration can be used to improve a drug's metabolic properties. The substitution of a hydrogen atom with a deuterium atom creates a stronger C-D bond compared to a C-H bond. If this bond is broken during a rate-limiting step of the drug's metabolism, the reaction can be slowed, an outcome known as the kinetic isotope effect.[6] This can lead to reduced clearance, longer half-life, and decreased formation of certain metabolites, which may be toxic or inactive.

Flubendazole Metabolism

The primary phase I metabolic pathways for flubendazole are the reduction of its ketone group to form reduced-flubendazole and the hydrolysis of the methylcarbamate group to form hydrolyzed-flubendazole.[16][17]

Theoretically, strategic deuteration of flubendazole at a site of metabolic attack could alter its pharmacokinetic profile. However, preclinical studies evaluating this compound as a therapeutic agent have not been reported in the available literature. Its development remains focused on its indispensable role in bioanalysis.

Conclusion

This compound is a critical tool in the preclinical evaluation of flubendazole. Its primary and well-established application is as a stable isotope-labeled internal standard, which provides the foundation for reliable quantitative bioanalysis. This role is indispensable for conducting the pharmacokinetic, toxicokinetic, and efficacy studies necessary to characterize flubendazole's potential as a therapeutic agent. While the modification of drug metabolism through deuteration presents a theoretical opportunity, the current, practical application of this compound is firmly rooted in its ability to ensure the generation of high-quality data throughout the preclinical drug development pipeline.

References

- 1. The antihelmintic flubendazole inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. mdpi.com [mdpi.com]

- 4. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]

- 5. What is the mechanism of Flubendazole? [synapse.patsnap.com]

- 6. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biopharmaservices.com [biopharmaservices.com]

- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical toxicity and pharmacokinetics of a new orally bioavailable flubendazole formulation and the impact for clinical trials and risk/benefit to patients | PLOS Neglected Tropical Diseases [journals.plos.org]

- 12. Preclinical toxicity and pharmacokinetics of a new orally bioavailable flubendazole formulation and the impact for clinical trials and risk/benefit to patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic comparison of different flubendazole formulations in pigs: A further contribution to its development as a macrofilaricide molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Flubendazole, FDA-approved anthelmintic, targets breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Achiral and chiral high-performance liquid chromatographic determination of flubendazole and its metabolites in biomatrices using UV photodiode-array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Flubendazole in Biological Matrices using Flubendazole-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flubendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in veterinary medicine to treat parasitic infections in livestock and poultry.[1] Its use necessitates sensitive and reliable analytical methods to monitor its residue levels in animal-derived food products to ensure consumer safety.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantification of flubendazole due to its high selectivity and sensitivity.[3][4] The use of a stable isotope-labeled internal standard, such as Flubendazole-d3, is crucial for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[5] This application note provides a detailed protocol for the determination of flubendazole in various biological matrices using this compound as an internal standard with LC-MS/MS.

Mechanism of Action: Inhibition of Microtubule Formation

Flubendazole, like other benzimidazoles, exerts its anthelmintic effect by binding to β-tubulin, a subunit of microtubules. This binding inhibits the polymerization of tubulin dimers, disrupting the formation and function of microtubules in the parasite's intestinal and absorptive cells. The disruption of the microtubular cytoskeleton leads to impaired glucose uptake and depletion of glycogen stores, ultimately resulting in the death of the parasite.[6]

Experimental Protocols

A generalized workflow for the analysis of flubendazole using this compound as an internal standard is presented below. This can be adapted for various matrices such as muscle, liver, egg, and milk.

Sample Preparation

The following protocol is a composite based on methods for animal tissues and products.[3][7][8]

Materials:

-

Homogenizer

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

Syringe filters (0.22 µm)

-

Solvents: Acetone, Ethyl acetate, Acetonitrile (ACN), Methanol (MeOH), n-hexane (all HPLC or LC-MS grade)

-

Reagents: Anhydrous sodium sulfate, Formic acid

Procedure:

-

Homogenization: Weigh 5 g of the homogenized tissue sample (e.g., muscle, liver) into a 50 mL centrifuge tube. For liquid samples like milk, use 5 mL.

-

Internal Standard Spiking: Add a known concentration of this compound working solution to each sample, quality control sample, and calibration standard.

-

Extraction:

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube. Repeat the extraction step on the remaining pellet and combine the supernatants.

-

Defatting (for fatty matrices): Add 5 mL of n-hexane to the combined supernatant, vortex for 2 minutes, and centrifuge. Discard the upper n-hexane layer.[8]

-

Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40-45°C.[7][8]

-

Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 30:70 v/v acetonitrile:water with 0.1% formic acid).[8][9]

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[9]

LC-MS/MS Analysis

The following are typical starting conditions. Optimization may be required for specific instruments and matrices.

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[9]

-

Mobile Phase A: Water with 0.1% formic acid.[9]

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[9][10]

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40°C.[10]

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[9]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Parameters: Optimized for the specific instrument but typically include settings for nebulizer gas, heating gas, interface temperature, and desolvation line temperature.[10]

MRM Transitions: The precursor and product ions for flubendazole and this compound should be optimized by direct infusion. Commonly reported transitions are:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Flubendazole | 314.1 | 282.1 | Optimized |

| This compound | 317.1 | 285.1 | Optimized |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for flubendazole quantification from various studies.

Table 1: Recovery and Precision

| Matrix | Fortification Level (µg/kg) | Recovery (%) | Precision (RSD, %) | Reference |

| Shrimp | 2.5, 5.0, 7.5 | 90 - 108 | < 15 | [1] |

| Fish | 2.5, 5.0, 7.5 | 90 - 105 | < 15 | [1] |

| Bovine Muscle, Fat, Liver, Milk, Egg | 5.0 | 89.4 - 106.4 | 1.7 - 7.8 | [11] |

| Eggs | 200, 400, 800 | 77 - 80 | Not Specified | [3] |

| Poultry Muscle | 25, 50, 100 | 90 - 95 | Not Specified | [3] |

Table 2: Linearity and Limits of Detection/Quantification

| Matrix | Linearity Range (ng/g or µg/kg) | Correlation Coefficient (r²) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Shrimp & Fish | 1 - 20 ng/g | > 0.996 | CCα: 5.6-6.0, CCβ: 6.2-7.1 | Not Specified | [1][9] |

| Eggs | Not Specified | Not Specified | 0.19 | 1 | [3] |

| Poultry Muscle | Not Specified | Not Specified | 0.14 | 1 | [3] |

| Plasma | Not Specified | Not Specified | 0.08 - 2.0 | 0.3 - 5.0 | [12] |

LOD: Limit of Detection; LOQ: Limit of Quantification; CCα: Decision Limit; CCβ: Detection Capability.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of flubendazole in a variety of biological matrices. The detailed protocols and performance data presented in this application note serve as a comprehensive guide for researchers and professionals in the fields of food safety, veterinary drug residue analysis, and drug development. The methodology can be adapted and validated for specific laboratory conditions and regulatory requirements.

References

- 1. LC-MS/MS method for flubendazole in fish and shrimp validated. [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. pureportal.ilvo.be [pureportal.ilvo.be]

- 4. Recent Advances in the Determination of Veterinary Drug Residues in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. jpharmsci.com [jpharmsci.com]

- 7. caa.go.jp [caa.go.jp]

- 8. nucleus.iaea.org [nucleus.iaea.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. [Determination of Flubendazole and Metabolite in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. simultaneous-determination-of-benzimidazoles-and-their-metabolites-in-plasma-using-high-performance-liquid-chromatography-tandem-mass-spectrometry-application-to-pharmacokinetic-studies-in-rabbits - Ask this paper | Bohrium [bohrium.com]

Application Notes and Protocols for Flubendazole-d3 in Pharmacokinetic and Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubendazole, a broad-spectrum benzimidazole anthelmintic, is effective against a variety of gastrointestinal parasites. To thoroughly characterize its absorption, distribution, metabolism, and excretion (ADME) profile, robust analytical methods are essential. Flubendazole-d3, a deuterated analog of Flubendazole, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods, ensuring accurate and precise quantification in complex biological matrices. These application notes provide detailed protocols for utilizing this compound in both in vitro metabolism and in vivo pharmacokinetic studies of Flubendazole.

Metabolic Pathways of Flubendazole

Flubendazole undergoes two primary metabolic transformations: reduction and hydrolysis. The principal metabolites are reduced-Flubendazole (FLUR) and hydrolyzed-Flubendazole (H-FBZ). In human liver, the main metabolic pathway is the reduction of the carbonyl group to form FLUR[1][2]. In pigs, both reduction and hydrolysis of the methylcarbamate group occur[3].

Caption: Major metabolic pathways of Flubendazole.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Flubendazole and its primary metabolite, hydrolyzed-Flubendazole, in various species. These values can vary depending on the formulation and route of administration.

Table 1: Pharmacokinetic Parameters of Flubendazole in Different Species

| Species | Formulation | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |

| Pig | HPBCD Solution | 2 mg/kg Oral | 0.06 ± 0.05 | - | 0.2 ± 0.1 | - | [4] |

| Pig | Tween 80 | 2 mg/kg SC | 0.06 ± 0.03 | - | 0.4 ± 0.2 | - | [4] |

| Rat | ASD Powder | 10 mg/kg Oral | 1.83 ± 0.35 | 4.0 ± 2.8 | 19.3 ± 4.2 | 27 | [5] |

| Jird | ASD Powder | 10 mg/kg Oral | 4.3 ± 1.2 | 11.3 ± 6.1 | 69.3 ± 16.2 | >100 | [5] |

| Dog | ASD Powder | 2.5 mg/kg Oral | 0.23 ± 0.08 | 5.3 ± 2.3 | 2.1 ± 0.7 | 15 | [5] |

ASD: Amorphous Solid Dispersion; HPBCD: Hydroxypropyl-β-cyclodextrin; SC: Subcutaneous

Table 2: Pharmacokinetic Parameters of Hydrolyzed-Flubendazole (H-FBZ) Following Flubendazole Administration in Pigs

| Formulation | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½el (h) | Reference |

| HPBCD Solution | 2 mg/kg Oral | 1.01 ± 0.1 | 9.7 ± 1.1 | 23.1 ± 4.4 | 10.4 ± 2.1 | [4] |

| CMC Suspension | 2 mg/kg Oral | 0.2 ± 0.1 | 10.5 ± 1.9 | 3.5 ± 1.0 | 9.8 ± 3.4 | [4] |

| Tween 80 | 2 mg/kg SC | 0.3 ± 0.1 | 10.3 ± 1.8 | 7.5 ± 1.7 | 11.2 ± 2.5 | [4] |

CMC: Carboxymethyl Cellulose

Experimental Protocols

Protocol 1: In Vitro Metabolism of Flubendazole in Liver Microsomes

This protocol outlines the procedure to assess the metabolic stability of Flubendazole using liver microsomes.

Caption: Workflow for in vitro metabolism study.

Methodology:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of Flubendazole in DMSO.

-

Prepare a working solution by diluting the stock solution in 100 mM phosphate buffer (pH 7.4) to a final concentration of 1 µM. The final DMSO concentration should be less than 0.1%.

-

Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

-

Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

In a microcentrifuge tube, combine 188 µL of the microsome suspension and 2 µL of the 100x Flubendazole working solution.

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system.

-

Incubate at 37°C with gentle agitation.

-

-

Sample Collection and Processing:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing 100 µL of ice-cold acetonitrile fortified with this compound at a known concentration (e.g., 100 ng/mL).

-

Vortex the samples vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the remaining amount of Flubendazole and the formation of its metabolites.

-

The disappearance of the parent compound over time is used to calculate the metabolic stability (half-life, intrinsic clearance).

-

Protocol 2: In Vivo Pharmacokinetic Study of Flubendazole in Rats

This protocol describes a typical oral pharmacokinetic study in rats.

Caption: Workflow for an in vivo pharmacokinetic study.

Methodology:

-

Animal Dosing:

-

Use adult male Sprague-Dawley rats (or another appropriate strain).

-

Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Prepare the Flubendazole formulation (e.g., a suspension in 0.5% carboxymethyl cellulose).

-

Administer a single oral dose of Flubendazole (e.g., 10 mg/kg) via gavage.

-

-

Blood Collection:

-

Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

-

Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to obtain plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Plasma Sample Preparation:

-

Thaw the plasma samples on ice.

-

To a 50 µL aliquot of each plasma sample, add 150 µL of acetonitrile containing this compound (e.g., 100 ng/mL) as the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis and Pharmacokinetic Calculations:

-

Quantify the concentrations of Flubendazole and its major metabolites in the plasma samples using a validated LC-MS/MS method.

-

Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability using appropriate software.

-

Protocol 3: Bioanalytical LC-MS/MS Method

This section provides a general framework for the LC-MS/MS analysis of Flubendazole and its metabolites using this compound as an internal standard.

1. Liquid Chromatography (LC) Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

2. Mass Spectrometry (MS) Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Precursor Ion > Product Ion):

-

Flubendazole: m/z 314.1 > 282.1

-

Reduced-Flubendazole (FLUR): m/z 316.1 > 284.1

-

Hydrolyzed-Flubendazole (H-FBZ): m/z 256.1 > 239.1

-

This compound (Internal Standard): m/z 317.1 > 285.1 (Note: These transitions are illustrative and should be optimized for the specific instrument used.)

-

3. Calibration and Quality Control:

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Flubendazole and its metabolites into the same biological matrix as the study samples (e.g., blank plasma).

-

Process the calibration standards and QC samples alongside the study samples.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (this compound) against the analyte concentration. Use a weighted linear regression for curve fitting.

Conclusion

The use of this compound as an internal standard is critical for the development of reliable and accurate LC-MS/MS methods for pharmacokinetic and metabolism studies of Flubendazole. The detailed protocols provided herein offer a comprehensive guide for researchers to investigate the ADME properties of this important anthelmintic drug, facilitating further drug development and optimization.

References

- 1. The metabolism of flubendazole in human liver and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caa.go.jp [caa.go.jp]

- 3. [Determination of Flubendazole and Metabolite in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic comparison of different flubendazole formulations in pigs: A further contribution to its development as a macrofilaricide molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical toxicity and pharmacokinetics of a new orally bioavailable flubendazole formulation and the impact for clinical trials and risk/benefit to patients - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Sample Preparation for the Quantitative Analysis of Flubendazole using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction Flubendazole is a broad-spectrum benzimidazole anthelmintic agent used in human and veterinary medicine. Accurate quantification of Flubendazole in various biological matrices is crucial for pharmacokinetic, residue analysis, and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as a deuterated Flubendazole (e.g., Flubendazole-D3), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] A deuterated internal standard closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in extraction recovery and instrument response, thereby ensuring high accuracy and precision.[2]

This application note provides detailed protocols for two common and effective sample preparation techniques for Flubendazole analysis: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), incorporating the use of a deuterated internal standard.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Biological Tissues

This protocol is adapted from methodologies used for the extraction of Flubendazole from complex biological samples like nematode tissues.[3] It is suitable for tissues, homogenates, and other complex biological matrices.

Materials:

-

Biological tissue sample

-

This compound (FLU-D3) internal standard (IS) solution

-

Homogenizer

-

Centrifuge

-

SPE cartridges (e.g., Strata-X or equivalent polymeric reversed-phase)[3]

-

SPE vacuum manifold

-

Acetonitrile (ACN), LC-MS grade

-

Ultrapure water

-

Formic Acid (FA)

-

Evaporation system (e.g., centrifuge concentrator or nitrogen evaporator)

Methodology:

-

Sample Homogenization:

-

Weigh a known amount of the biological tissue sample.

-

Add an appropriate volume of homogenization buffer or water.

-

Homogenize the sample until a uniform consistency is achieved.

-

Following homogenization, centrifuge the samples at 3000 x g for 5 minutes.[3] Collect the supernatant for extraction.

-

-

Internal Standard Spiking:

-

To 1 mL of the sample supernatant, add a known concentration of the this compound internal standard solution.[3]

-

-

Solid-Phase Extraction Procedure:

-

Cartridge Conditioning:

-

Sample Loading:

-

Load the 1 mL sample containing the internal standard onto the conditioned SPE cartridge.[3]

-

-

Washing:

-

Wash the cartridge with 2 mL of a 10% ACN in 90% ultrapure water solution to remove interfering substances.[3]

-

-

Elution:

-

Elute the Flubendazole and the deuterated internal standard from the cartridge using 1 mL of 100% ACN.[3]

-

Collect the eluate in a clean collection tube.

-

-

-

Final Sample Preparation:

-

Evaporation: Evaporate the solvent from the eluate to dryness using a centrifuge concentrator or a gentle stream of nitrogen.[3]

-

Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the mobile phase starting condition (e.g., 30 µL of ACN followed by 70 µL of water with 0.1% FA).[3]

-

Vortex & Sonicate: Vortex and sonicate the sample to ensure the complete dissolution of the analytes.[3] The sample is now ready for LC-MS/MS analysis.

-

Caption: Workflow diagram for Flubendazole extraction using SPE.

Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Matrices

This protocol is a generalized method based on procedures for extracting Flubendazole and other benzimidazoles from matrices like eggs, muscle, and plasma.[4][5][6]

Materials:

-

Biological sample (e.g., plasma, egg homogenate, muscle homogenate)

-

This compound (FLU-D3) internal standard (IS) solution

-

Alkaline solution (e.g., Sodium Hydroxide or Ammonium Hydroxide)

-

Extraction solvent (e.g., Ethyl Acetate, tert-butylmethyl ether)[4][5]

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Acetonitrile (ACN), LC-MS grade

-

Ultrapure water

-

Formic Acid (FA)

Methodology:

-

Sample Preparation:

-

Pipette a known volume or weigh a known amount of the sample into a centrifuge tube.

-

-

Internal Standard Spiking:

-

Add a known concentration of the this compound internal standard solution to the sample.

-

-

pH Adjustment & Extraction:

-

Alkalinize the sample mixture by adding a suitable basic solution to optimize the extraction of benzimidazoles.[5]

-

Add a precise volume of the organic extraction solvent (e.g., 3-5 mL of ethyl acetate).

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

-

-

Phase Separation:

-

Centrifuge the mixture at high speed (e.g., 4000 x g for 10 minutes) to separate the organic and aqueous layers.

-

-

Collection of Extract:

-

Carefully transfer the upper organic layer, containing the analytes, to a clean tube. Be cautious not to disturb the aqueous layer or any precipitate at the interface.

-

For improved recovery, the extraction step (3 & 4) can be repeated and the organic layers pooled.

-

-

Final Sample Preparation:

-

Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a known, small volume (e.g., 100 µL) of the mobile phase.

-

Vortex: Vortex the sample to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.

-

Caption: Workflow diagram for Flubendazole extraction using LLE.

Data Presentation

The following tables summarize typical performance data for Flubendazole analysis in various matrices. While not all cited methods used a deuterated standard, the data reflects the performance of the extraction techniques.

Table 1: Summary of Extraction Performance for Flubendazole and its Metabolites

| Matrix | Extraction Method | Analyte | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Eggs | LLE (Ethyl Acetate) | Flubendazole | 77% | 0.19 | 1 | [6][7] |

| Eggs | LLE (Ethyl Acetate) | Hydrolyzed Metabolite | 78% | 0.29 | 1 | [6][7] |

| Eggs | LLE (Ethyl Acetate) | Reduced Metabolite | 80% | 1.14 | 2 | [6][7] |

| Poultry Muscle | LLE (Ethyl Acetate) | Flubendazole | 92% | 0.14 | 1 | [6][7] |

| Poultry Muscle | LLE (Ethyl Acetate) | Hydrolyzed Metabolite | 95% | 0.75 | 1 | [6][7] |

| Poultry Muscle | LLE (Ethyl Acetate) | Reduced Metabolite | 90% | 0.31 | 1 | [6][7] |

| Surface Water | SPE (Phenyl & NH2) | Flubendazole | 60-100% | <0.00005 | 0.00005 | [4] |

LOD: Limit of Detection; LOQ: Limit of Quantification.

Table 2: Example LC-MS/MS Parameters for Flubendazole Analysis

| Parameter | Setting | Reference |

| Chromatography | ||

| Column | C18 Reversed-Phase | [3][5] |

| Mobile Phase A | Water + 0.1% Formic Acid | [3] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | [3] |

| Gradient | Linear gradient from 20% to 95% B | [3] |

| Total Run Time | ~10 minutes | [3] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3][8] |

| Acquisition Mode | Selected Reaction Monitoring (SRM) | [3] |

| Capillary Voltage | 1.5 kV (Flubendazole & FLU-D3) | [3] |

| Heat Block Temp. | 400 °C | [3] |

| Nebulizing Gas Flow | 2.5 L/min | [3] |

Both Solid-Phase Extraction and Liquid-Liquid Extraction are robust methods for preparing biological samples for Flubendazole analysis. The choice of method often depends on the sample matrix, desired throughput, and available equipment. SPE is highly effective for cleaning up complex matrices and can be easily automated. LLE is a cost-effective and widely applicable technique suitable for a variety of sample types. Critically, the incorporation of a deuterated internal standard like this compound is essential for mitigating matrix-induced errors and achieving the highest level of accuracy and reliability in quantitative LC-MS/MS studies.

References

- 1. cbspd.com [cbspd.com]

- 2. lcms.cz [lcms.cz]

- 3. Flubendazole carbonyl reduction in drug-susceptible and drug-resistant strains of the parasitic nematode Haemonchus contortus: changes during the life cycle and possible inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pureportal.ilvo.be [pureportal.ilvo.be]

- 7. Determination of flubendazole and its metabolites in eggs and poultry muscle with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Determination of Flubendazole and Metabolite in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chromatographic Separation of Flubendazole and its Deuterated Analog for Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chromatographic separation of Flubendazole and its deuterated analog (Flubendazole-d3), which is commonly used as an internal standard in bioanalytical method development and validation. The described method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) for accurate quantification. This document outlines the necessary reagents, instrumentation, and step-by-step procedures for sample preparation, chromatographic separation, and detection.

Introduction

Flubendazole is a broad-spectrum benzimidazole anthelmintic agent used in both human and veterinary medicine. Accurate quantification of Flubendazole in biological matrices is crucial for pharmacokinetic, metabolic, and residue analysis studies. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative bioanalysis using mass spectrometry.[1] A deuterated internal standard co-elutes with the analyte, compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[1] This note details a robust and reproducible method for the simultaneous analysis of Flubendazole and its deuterated analog.

Experimental Protocols

Materials and Reagents

-

Flubendazole (analytical standard)

-

This compound (deuterated internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, tissue homogenate)

-

Solid-phase extraction (SPE) cartridges (e.g., Strata-X)[2]

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[2]

-

Analytical column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 250 mm x 4.6 mm, 5 µm)[3][4]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE column with 1 mL of methanol followed by 1 mL of ultrapure water.[2]

-

Loading: To 1 mL of the biological sample (e.g., plasma), add the deuterated internal standard (this compound).[2] Load the mixture onto the conditioned SPE column.

-

Washing: Wash the column with 2 mL of 10% acetonitrile in ultrapure water to remove interferences.[2]

-

Elution: Elute the analytes with 1 mL of 100% acetonitrile.[2]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[2] Reconstitute the residue in 100 µL of the mobile phase.[2]

Chromatographic Conditions

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Injection Volume: 10 µL

Mass Spectrometry Detection

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters:

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |

| Flubendazole | 5.35[3][4] | 314.1 | 282.1 |

| This compound | ~5.35 | 317.1 | 285.1 |

Note: The retention time for the deuterated analog is expected to be nearly identical to the non-deuterated form.[5] The precursor and product ions for this compound are hypothetically increased by 3 Da, assuming three deuterium atoms replace three hydrogen atoms.

Experimental Workflow Diagram

Caption: Experimental workflow for the chromatographic separation and quantification of Flubendazole.

Discussion